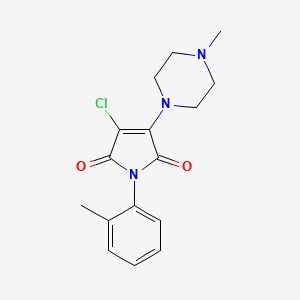
N-(2,4-dimethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine, also known as DMTFQ, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been of particular interest to researchers. In We will also discuss future directions for research into this compound.
科学研究应用
N-(2,4-dimethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine has been found to have a variety of potential scientific research applications. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. N-(2,4-dimethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine has been shown to inhibit the growth of cancer cells in vitro, and further research is being conducted to explore its potential as a cancer treatment.
Another area of research is in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease. N-(2,4-dimethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine has been found to have neuroprotective effects, and its mechanism of action is being studied to develop new drugs that can target specific pathways in the brain.
作用机制
The mechanism of action of N-(2,4-dimethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine is not yet fully understood, but it is believed to involve the inhibition of specific enzymes and pathways in the body. One of the key enzymes that N-(2,4-dimethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine has been shown to inhibit is protein kinase CK2, which plays a role in cell growth and proliferation. By inhibiting this enzyme, N-(2,4-dimethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine has been found to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on protein kinase CK2, N-(2,4-dimethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine has also been shown to inhibit the activity of other enzymes, such as DNA topoisomerase II. This enzyme plays a role in DNA replication and repair, and its inhibition by N-(2,4-dimethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine may contribute to its anti-cancer effects.
实验室实验的优点和局限性
One of the advantages of using N-(2,4-dimethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine in lab experiments is its specificity for certain enzymes and pathways. This allows researchers to target specific pathways in the body and study their effects in more detail. However, one limitation of N-(2,4-dimethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine is its potential toxicity. Further research is needed to determine the safe dosage and potential side effects of this compound.
未来方向
There are many potential future directions for research into N-(2,4-dimethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine. One area of interest is in the development of new drugs for the treatment of cancer and neurological disorders. Further research is needed to determine the full extent of N-(2,4-dimethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine's mechanism of action and its potential as a therapeutic agent.
Another area of research is in the development of new methods for synthesizing N-(2,4-dimethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine and other related compounds. This could lead to the development of more efficient and cost-effective methods for producing these compounds, making them more widely available for scientific research.
Conclusion:
In conclusion, N-(2,4-dimethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine is a promising compound with a variety of potential scientific research applications. Its specificity for certain enzymes and pathways makes it a valuable tool for studying the effects of these pathways in the body. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of N-(2,4-dimethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine involves the reaction of 2,4-dimethylphenylamine with trifluoromethyl-2-aminobenzamide. This reaction yields N-(2,4-dimethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine as a white solid with a melting point of 210-212°C. The purity of the compound can be confirmed using techniques such as NMR and HPLC.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(trifluoromethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3/c1-10-7-8-13(11(2)9-10)21-15-12-5-3-4-6-14(12)22-16(23-15)17(18,19)20/h3-9H,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPQAISRKOZNPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5529152.png)
![5-[(2,5-dimethylphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5529171.png)
![4-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-5-methyl-1-phenyl-2-piperazinone](/img/structure/B5529177.png)
![6-ethyl-4-{[2-(3-methoxyphenyl)-1-azetidinyl]carbonyl}-2-methylquinoline](/img/structure/B5529187.png)
![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methylpropanoate](/img/structure/B5529192.png)


![N-{4-[(cyclopentylamino)sulfonyl]phenyl}acetamide](/img/structure/B5529203.png)

![2,2-diphenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5529212.png)

![4-benzyl-1-[(3,4-dimethylphenyl)sulfonyl]piperidine](/img/structure/B5529231.png)

![2-amino-4-(2-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5529281.png)